![molecular formula C79H114N8O23 B12393837 (2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide is a complex organic molecule with a highly intricate structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps include:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Addition of functional groups: Various functional groups are added through reactions such as acylation, amidation, and esterification.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize waste. Key considerations include:
Reaction efficiency: Ensuring that each step proceeds with high yield.
Purity: Maintaining high purity through effective purification techniques.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can produce a wide range of derivatives with different functional groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including its potential as a drug candidate.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Key aspects include:
Binding to receptors: The compound can bind to specific receptors on the surface of cells, triggering a biological response.
Enzyme inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound can modulate signal transduction pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide: This compound shares a similar core structure but differs in the functional groups attached.
This compound: Another similar compound with slight variations in the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique properties and interactions with biological systems. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C79H114N8O23 |
|---|---|
分子量 |
1543.8 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C79H114N8O23/c1-48-35-54-14-16-59-49(2)36-56(103-59)20-21-79-42-64-74(109-79)75-76(108-64)77(110-79)73-60(107-75)17-15-55(105-73)38-52(88)39-57-62(41-61(104-54)50(48)3)106-63(72(57)98-4)40-53(89)43-80-66(91)45-83-78(97)58(37-51-11-7-5-8-12-51)84-67(92)46-81-65(90)44-82-68(93)47-85-23-27-99-31-33-101-29-25-86(26-30-102-34-32-100-28-24-85)69(94)13-9-6-10-22-87-70(95)18-19-71(87)96/h5,7-8,11-12,18-19,48,53-64,72-77,89H,2-3,6,9-10,13-17,20-47H2,1,4H3,(H,80,91)(H,81,90)(H,82,93)(H,83,97)(H,84,92)/t48-,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,64-,72-,73+,74+,75?,76?,77+,79+/m1/s1 |
InChI 键 |
NVSQHEVSRLRATE-XJTSCENFSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)C7C(O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCOCCN(CCOCCOCC1)C(=O)CCCCCN1C(=O)C=CC1=O)O |
规范 SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCOCCN(CCOCCOCC1)C(=O)CCCCCN1C(=O)C=CC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


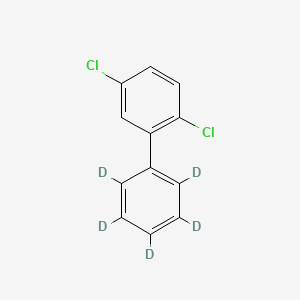

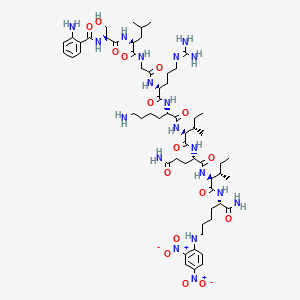
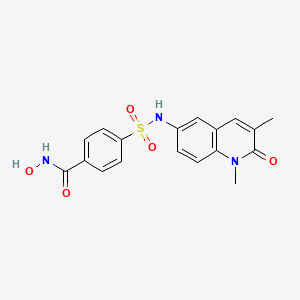

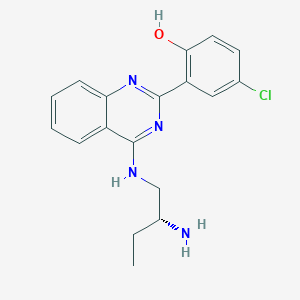
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
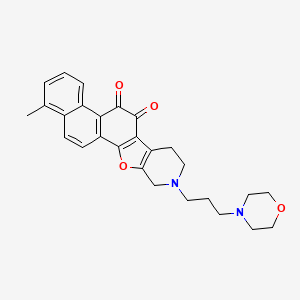
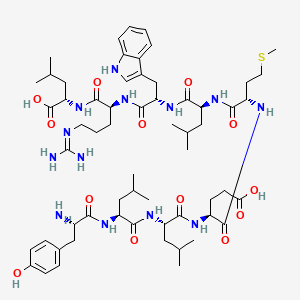
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
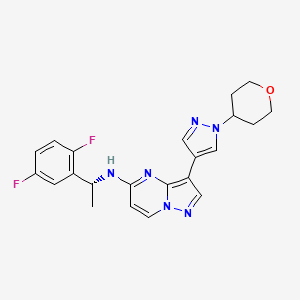
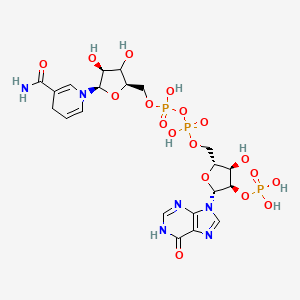
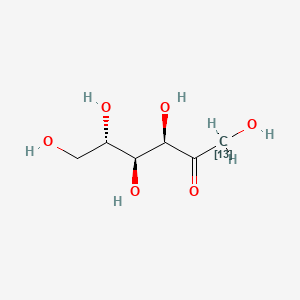
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
